molecular formula C23H30N2O3S B2927141 N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide CAS No. 867136-90-1

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide

Cat. No.: B2927141
CAS No.: 867136-90-1
M. Wt: 414.56
InChI Key: IDHYBUPXFKBYKU-UHFFFAOYSA-N
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Description

N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of 4-benzylpiperidine. This compound is then reacted with appropriate sulfonyl chlorides and amines under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide can be employed in studying enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific receptors and enzymes makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Comparison with Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide

  • 4-Benzylpiperidine

Uniqueness: N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide stands out due to its unique structural features and potential applications. While similar compounds may share some structural similarities, the specific arrangement of atoms and functional groups in this compound contribute to its distinct properties and uses.

Properties

IUPAC Name

N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-18(2)16-23(26)24-21-8-10-22(11-9-21)29(27,28)25-14-12-20(13-15-25)17-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHYBUPXFKBYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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